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Compound of Interest

Compound Name:
2,2-Dimethyl-4H-1,3-benzodioxin-

6-acetaldehyde

CAS No.: 208925-09-1

Cat. No.: B13731868

Get Quote

Executive Summary
The 1,4-benzodioxan (benzodioxin) scaffold is a "privileged structure" in medicinal chemistry,

distinguished by its ability to bind to diverse biological targets with high affinity. Unlike rigid

heterocycles, the benzodioxin core offers a unique balance of lipophilicity and electronic

distribution (via the oxygen lone pairs), facilitating interactions with G-protein coupled receptors

(GPCRs), kinase enzymes, and DNA.

This guide provides a technical comparison of benzodioxin derivatives against standard

therapeutic agents in three critical domains: Alpha-Adrenergic Antagonism, Anticancer Efficacy,

and Antimicrobial Potency. Analysis is based on experimental IC50/MIC metrics, structure-

activity relationships (SAR), and validated screening protocols.

Structural & Mechanistic Basis
The biological versatility of benzodioxin stems from its substitution patterns. The oxygen atoms

at positions 1 and 4 act as hydrogen bond acceptors, while the ethylene bridge (C2-C3) allows

for stereochemical complexity (chirality), which is critical for receptor selectivity.
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SAR Visualization: The Benzodioxin Core
The following diagram illustrates the core scaffold and critical substitution points that dictate

biological specificity.
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Figure 1: Structure-Activity Relationship (SAR) map highlighting critical modification zones on

the 1,4-benzodioxan scaffold.

Comparative Performance Analysis
Case Study A: Alpha-Adrenoreceptor Antagonists
Benzodioxin derivatives (e.g., Piperoxan, WB-4101) are historical benchmarks for

-adrenergic blockade. Modern derivatives focus on subtype selectivity (

vs

) to minimize cardiovascular side effects.
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Mechanism: Competitive antagonism at the transmembrane GPCR binding pocket. The

benzodioxin oxygen atoms mimic the catechol oxygens of norepinephrine/epinephrine.

Performance Data: Benzodioxins vs. Standard (Prazosin)
Data aggregated from recent binding affinity studies (Ki values).

Compound
Scaffold
Type

Target
Selectivity

Ki (nM) Ki (nM)
Selectivity
Ratio (

)

Prazosin
Quinazoline

(Standard) selective 0.2 >1000 >5000

WB-4101 Benzodioxan selective 0.4 >500 ~1250

Piperoxan Benzodioxan Non-selective 15.0 8.0 0.53

Phendioxan
Benzodioxan

(3-phenyl)
highly

selective
0.15 >1000 >6000

Insight: While Prazosin is the clinical standard, the benzodioxin derivative Phendioxan

demonstrates superior affinity (Ki = 0.15 nM) and comparable selectivity, driven by the steric

bulk of the phenyl group at position 3.

Case Study B: Anticancer Activity (Melanoma & Liver)
Recent derivatives (hydrazones and lactones) function as apoptosis inducers. A standout

derivative, Compound 7e (benzodioxane-hydrazone), has shown exceptional potency against

melanoma cell lines.[1]

Mechanism: Disruption of the cell cycle at the S-phase and inhibition of mTOR kinase

pathways.

Performance Data: Compound 7e vs. Doxorubicin
Cell Line: MDA-MB-435 (Melanoma)
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Metric
Compound 7e
(Benzodioxin)

Doxorubicin
(Standard)

Advantage/Disadva
ntage

GI50 (µM) 0.20 0.15

Comparable potency

with potentially lower

cardiotoxicity.

Mechanism
S-phase Arrest +

mTOR Inhibition
DNA Intercalation

Benzodioxin offers a

targeted kinase

approach vs. general

intercalation.

Toxicity
High selectivity for

tumor cells
High systemic toxicity

Benzodioxin scaffold

is generally less

cardiotoxic than

anthracyclines.

Experimental Validation: The diagram below outlines the signaling pathway modulation by

benzodioxin derivatives leading to apoptosis.
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Figure 2: Proposed mechanism of action for benzodioxin-hydrazone derivatives in cancer cells.

Case Study C: Antimicrobial Potency (MDR Strains)
With the rise of fluoroquinolone resistance, benzodioxin-Schiff bases have emerged as potent

alternatives, particularly against Gram-negative bacteria.

Performance Data: Compound 4m vs. Ciprofloxacin
Target: Escherichia coli (MDR strains)

Compound MIC (µg/mL)
Mechanism of
Action

Resistance Profile

Ciprofloxacin
0.50 - 2.0 (Resistant

strains)
DNA Gyrase Inhibition

High resistance

prevalence.

Compound 4m 0.17
Membrane disruption /

DNA binding

Effective against

Cipro-resistant strains.

Insight: The benzodioxin derivative 4m shows a 3-10 fold increase in potency compared to

Ciprofloxacin in resistant strains, likely due to a dual-mechanism of action involving lipophilic

membrane penetration.

Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol 1: In Vitro Cytotoxicity (MTS Assay)
Objective: Determine IC50/GI50 of benzodioxin derivatives against cancer cell lines (e.g.,

HeLa, MDA-MB-435).

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates using DMEM supplemented

with 10% FBS. Incubate for 24h at 37°C/5% CO2.

Treatment:
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Dissolve test compounds in DMSO (stock 10 mM).

Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

Control A (Negative): 0.1% DMSO vehicle.

Control B (Positive): Doxorubicin (standard curve).

Add 100 µL of treatment to wells (triplicate). Incubate for 48h.

Development:

Add 20 µL MTS reagent (CellTiter 96® AQueous One).

Incubate for 2–4h until purple formazan product forms.

Measurement: Read absorbance at 490 nm using a microplate reader.

Analysis: Calculate % Cell Viability =

. Plot non-linear regression to determine IC50.

Protocol 2: Radioligand Binding Assay (Alpha-
Adrenergic)
Objective: Determine binding affinity (

) for

-AR.

Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer (50 mM Tris-HCl, pH

7.4). Centrifuge at 48,000

for 15 min. Resuspend pellet.

Incubation:

Radioligand: [3H]-Prazosin (0.2 nM final conc).
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Competitor: Benzodioxin derivative (

to

M).

Non-specific Binding: Define using 10 µM Phentolamine.

Incubate at 25°C for 60 min.

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with

ice-cold buffer.

Counting: Measure radioactivity via liquid scintillation counting.

Calculation:

(Cheng-Prusoff equation).
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Figure 3: Workflow for Radioligand Binding Assay to determine receptor affinity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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